N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide
Description
N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a boronate ester-containing benzamide derivative characterized by a pyridin-4-ylmethyl substituent on the amide nitrogen and a para-positioned dioxaborolan-2-yl group on the benzamide ring. The boronate ester moiety enables participation in palladium-catalyzed coupling reactions, while the pyridine ring may enhance solubility or binding affinity in biological systems.
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BN2O3/c1-18(2)19(3,4)25-20(24-18)16-7-5-15(6-8-16)17(23)22-13-14-9-11-21-12-10-14/h5-12H,13H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBHWKCYJNXKNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592256 | |
| Record name | N-[(Pyridin-4-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864754-25-6 | |
| Record name | N-(4-Pyridinylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864754-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Pyridin-4-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a pyridine derivative is reacted with a benzamide precursor in the presence of a suitable base. The dioxaborolane moiety is introduced through a subsequent borylation reaction using a boronic ester reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide exerts its effects involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols, making it useful in enzyme inhibition and as a molecular probe. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound belongs to a class of benzamides functionalized with dioxaborolan-2-yl groups and heteroaromatic substituents. Key structural analogs include:
Key Observations :
- Pyridine Position : The position of the pyridine substituent (2-, 3-, or 4-) influences electronic properties and steric interactions. For example, the pyridin-2-yl analog (CAS 1383385-64-5) may exhibit stronger hydrogen bonding due to the proximity of the nitrogen lone pair to the amide group .
- Boronate Position : The para-boronate configuration in the target compound contrasts with meta-substituted analogs (e.g., CAS 1412905-51-1), which may alter reactivity in Suzuki couplings due to steric hindrance .
Spectroscopic and Physicochemical Properties
Limited spectroscopic data are available for the target compound, but inferences can be drawn from analogs:
Table 2.2.1: Spectral Data Comparison
Notes:
Reactivity in Suzuki-Miyaura Cross-Couplings
The para-boronate configuration in the target compound optimizes it for cross-coupling reactions due to reduced steric hindrance compared to meta-substituted analogs. Key comparisons:
Key Insight : The pyridinylmethyl group may slightly reduce coupling efficiency compared to simpler arylboronates (e.g., thiophene derivatives) due to steric bulk .
Biological Activity
N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide is a complex organic compound characterized by its unique structural features that include a pyridine ring, a benzamide group, and a dioxaborolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The molecular formula of this compound is C19H23BN2O3, with a molecular weight of 338.2 g/mol. The compound is identified by the CAS number 864754-25-6 and has been studied for its reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols through the dioxaborolane moiety. This property is particularly useful in enzyme inhibition and as a molecular probe for biological studies. The pyridine ring enhances binding affinity through π-π interactions and hydrogen bonding with target proteins.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in various metabolic pathways. For instance:
- CDK6 Inhibition : Binding studies reveal that this compound interacts with the kinase-inactive conformation of CDK6, demonstrating potential as an anticancer agent .
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assays have indicated that this compound exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
Case Studies
- Cancer Research : In a study evaluating the efficacy of various compounds on tumor growth inhibition in vitro and in vivo models, this compound was found to significantly reduce tumor size compared to controls.
- Antimicrobial Screening : A screening of several derivatives including this compound showed promising results against Gram-positive bacteria with minimal inhibitory concentrations (MIC) in the low micromolar range .
Comparative Analysis
The following table summarizes the biological activities of this compound in comparison to similar compounds:
| Compound Name | Activity Type | IC50 (µM) | Selectivity |
|---|---|---|---|
| N-Pyridin... | CDK6 Inhibition | 0.15 | High |
| Compound A | Antimicrobial | 0.50 | Moderate |
| Compound B | Cytotoxicity (Cancer) | 0.30 | High |
Q & A
Q. What are the primary synthetic routes for preparing N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the reactivity of the boronic ester group. A common approach involves coupling a halogenated benzamide precursor (e.g., bromo or iodo derivative) with a pyridinylmethylamine-bearing boronic ester under palladium catalysis. Key steps include:
Q. What spectroscopic and analytical methods are used to characterize this compound?
- ¹H/¹³C NMR : To confirm the aromatic protons (benzamide and pyridine moieties) and boronic ester methyl groups (δ ~1.3 ppm) .
- High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., calculated [M+H]⁺ = 339.18 g/mol) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and confirm boronic ester geometry .
- FT-IR : B-O stretching (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) bands .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound?
- Solvent systems : Use mixed solvents (e.g., THF/H₂O) to enhance boronic ester solubility while maintaining catalyst activity .
- Ligand effects : Bulky ligands (e.g., SPhos) may reduce steric hindrance from the pyridine ring, improving coupling efficiency.
- Temperature control : Microwave-assisted heating (80–120°C) can accelerate reactions while minimizing boronic ester hydrolysis .
- Byproduct analysis : Monitor for deboronation via LC-MS or ¹¹B NMR .
Q. How can contradictions between NMR and X-ray crystallography data be resolved?
Discrepancies may arise from:
- Dynamic effects in solution : Pyridine ring rotation or boronic ester tautomerism in NMR vs. static crystal structures.
- Crystal packing forces : Non-covalent interactions (e.g., hydrogen bonding) distorting bond angles in X-ray data.
Methodological approach : - Validate purity via HPLC (>95%) to rule out impurities .
- Perform variable-temperature NMR to detect conformational flexibility.
- Compare multiple crystal structures (if available) to identify packing artifacts .
Q. What strategies mitigate the hydrolytic instability of the boronic ester group?
Q. How does the pyridine substituent influence the compound’s reactivity in medicinal chemistry applications?
The pyridine ring:
- Enhances solubility via hydrogen bonding with aqueous buffers.
- Acts as a ligand in metal-catalyzed reactions (e.g., coordinating Pd in cross-couplings) .
- Modulates biological activity : Potential interactions with enzymes (e.g., kinase inhibitors) due to aromatic π-stacking .
See for analogous drug candidates.
Q. How can researchers address low yields in multi-step syntheses involving this compound?
- Intermediate trapping : Isolate and characterize unstable intermediates (e.g., bromobenzamide precursors) via LC-MS .
- Protection/deprotection : Use Boc or Fmoc groups for amine protection during coupling steps .
- Scale-up considerations : Optimize stoichiometry (1.2–1.5 eq boronic ester) to account byproduct formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
